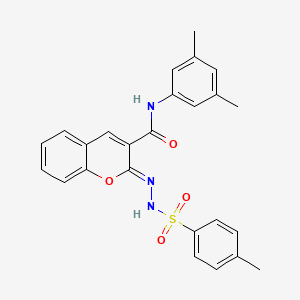
(Z)-N-(3,5-dimethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(3,5-dimethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C25H23N3O4S and its molecular weight is 461.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-N-(3,5-dimethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, characterized by its unique structural features that may confer significant biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups:
- Chromene Core : Provides a scaffold for biological interactions.
- Tosylhydrazone Moiety : Imparts potential for enzyme inhibition.
- Carboxamide Group : Enhances solubility and reactivity.
Anticancer Activity
Research has indicated that compounds with similar chromene structures exhibit various anticancer properties. The specific biological activity of this compound has been explored in several studies:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Lines Tested : Studies have utilized various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating significant cytotoxic effects.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its effectiveness against various bacterial strains was evaluated using standard disc diffusion methods.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The tosylhydrazone moiety is known to inhibit key enzymes involved in cancer progression and microbial resistance.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.
- Cell Cycle Arrest : Evidence suggests that it can cause G1 phase arrest in cancer cells, preventing proliferation.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, indicating its potential as a therapeutic agent.
- Study Design : Mice were implanted with tumor cells and treated with varying doses of the compound.
- Results : Significant reduction in tumor volume was observed at higher doses.
- Toxicity Assessment : Acute toxicity studies revealed that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects noted in animal models.
属性
IUPAC Name |
(2Z)-N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-16-8-10-21(11-9-16)33(30,31)28-27-25-22(15-19-6-4-5-7-23(19)32-25)24(29)26-20-13-17(2)12-18(3)14-20/h4-15,28H,1-3H3,(H,26,29)/b27-25- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXQBGYBOCMERZ-RFBIWTDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC(=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC(=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













